1-(4-methylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Overview
Description
1-(4-methylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the sulfonyl and thiadiazole groups in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization . The piperidine ring can be introduced through a nucleophilic substitution reaction involving piperidine and a suitable halide precursor . The final step involves the sulfonylation of the piperidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of focal adhesion kinase (FAK), which is involved in cancer cell proliferation.
Pharmaceuticals: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.
Materials Science: The unique electronic properties of the thiadiazole ring make it useful in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of focal adhesion kinase (FAK), it binds to the ATP-binding pocket of the enzyme, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
1-(4-methylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to the combination of the sulfonyl and thiadiazole groups, which impart distinct chemical and biological properties. Its ability to inhibit focal adhesion kinase (FAK) sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-11-2-4-13(5-3-11)24(21,22)19-8-6-12(7-9-19)14(20)17-15-18-16-10-23-15/h2-5,10,12H,6-9H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOIIMAWFDUVGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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